
Methyl 2-isothiocyanatobenzoate
Overview
Description
Methyl 2-isothiocyanatobenzoate (CAS: 16024-82-1) is a versatile reagent in organic synthesis, particularly for constructing heterocyclic compounds with biological relevance. Its structure combines an isothiocyanate (-NCS) group and a methyl ester (-COOCH₃) at the ortho position of a benzene ring, enabling nucleophilic addition and cyclization reactions. Key applications include:
- Anticancer agents: Derivatives like quinazolines and triazoloquinazolines exhibit cytotoxicity against HEPG2 liver cancer cells, with some outperforming doxorubicin in radiosensitization .
- Antibacterial scaffolds: Reactions with malonic ester yield 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate .
Physical properties include a molecular weight of 193.22 g/mol, melting point of 25°C, boiling point of 150°C, and density of 1.25 g/mL .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-isothiocyanatobenzoate can be synthesized through the reaction of methyl 2-aminobenzoate with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The general reaction scheme is as follows:
Methyl 2-aminobenzoate+Thiophosgene→Methyl 2-isothiocyanatobenzoate+Hydrogen chloride
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining high purity levels.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles such as amines or alcohols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation.
Major Products:
Thiourea Derivatives: Formed through the addition of amines to the isothiocyanate group.
Substituted Benzoates: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-isothiocyanatobenzoate has been studied for its biological activity, particularly as a precursor in the synthesis of biologically active compounds. It has shown promise in:
- Antiviral Activity : Research indicates that derivatives of this compound can act as inhibitors of viral replication, including Hepatitis B Virus (HBV). The compound can be utilized to synthesize quinoline derivatives that exhibit significant antiviral properties .
- Anticancer Properties : Compounds derived from this compound have been investigated for their anticancer effects. For instance, the treatment of various o-phenylenediamines with this compound has led to the formation of products with potential cytotoxic activity against cancer cell lines .
Organic Synthesis
The compound serves as an important building block in organic synthesis:
- Synthesis of Thioxoquinazolinones : A novel green synthesis method utilizing this compound has been reported for producing 2-thioxo-4-quinazolinone derivatives. This reaction occurs in aqueous conditions, highlighting the compound's versatility and eco-friendliness in synthetic pathways .
- Reactivity with Amines : this compound reacts with various amines to form thiourea derivatives, which are valuable in pharmaceutical applications. The reaction conditions can be optimized to yield high purity products .
Environmental Science
This compound is also relevant in environmental applications:
- Pesticidal Properties : The compound exhibits potential as a biopesticide due to its isothiocyanate functional group, which is known for its insecticidal and fungicidal properties. Its application in agriculture could provide a more environmentally friendly alternative to synthetic pesticides.
- Antiviral Activity Study : A study conducted on the antiviral efficacy of synthesized quinoline derivatives revealed that compounds derived from this compound demonstrated high inhibition rates against HBV replication at concentrations as low as 10 µM .
- Green Synthesis Application : The development of a green synthesis route for thioxoquinazolinones from this compound illustrates its utility in producing complex molecules while minimizing environmental impact, emphasizing the growing trend towards sustainable chemistry practices .
Mechanism of Action
The mechanism of action of methyl 2-isothiocyanatobenzoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives of Methyl 2-Isothiocyanatobenzoate
Reaction with amines yields thiourea derivatives, which differ in substituents and biological activity:
Key Observations :
- Morpholine-derived 1e shows higher thermal stability (mp 103–107°C) compared to aryl-substituted analogs like 1f (mp 70–71°C), likely due to hydrogen bonding with the morpholine oxygen .
- Yields exceed 80% in most cases, highlighting the efficiency of nucleophilic addition reactions .
Other Isothiocyanate Esters
Comparisons with related isothiocyanate-containing esters:
Key Observations :
- Methyl 3-isothiocyanatothiophene-2-carboxylate has a higher melting point (57–59°C) than this compound (25°C), attributed to stronger intermolecular forces in the thiophene system .
- Methyl isothiocyanate lacks the aromatic ester group, resulting in lower molecular weight (73.11 g/mol) and higher volatility, but poses significant workplace hazards .
Reactivity Trends:
Biological Activity
Methyl 2-isothiocyanatobenzoate (MITCB) is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article details its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Overview
- Molecular Formula : C₉H₇NO₂S
- Molecular Weight : 193.23 g/mol
- Structure : MITCB is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an isothiocyanate group is attached to the benzene ring.
MITCB exhibits its biological effects primarily through the following mechanisms:
- Covalent Bond Formation : The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation .
- Influence on Biochemical Pathways : It affects various pathways related to inflammation, apoptosis, and cell cycle regulation. This interaction can lead to anti-inflammatory and antioxidant effects, as well as cytotoxicity against cancer cells .
Anticancer Properties
MITCB has been studied for its potential anticancer effects. Notable findings include:
- Cytotoxic Activity : MITCB has demonstrated significant cytotoxicity against various cancer cell lines, including liver cancer cells (HEPG2), breast cancer (MCF-7, MDA-MB-231), and colon cancer (HCT-116) cells .
- Induction of Apoptosis : In studies, treatment with MITCB led to apoptosis in cancer cells, particularly noted in MDA-MB-231 cell lines after exposure to gamma radiation .
Antimicrobial Properties
Research indicates that MITCB possesses antimicrobial activity:
- Inhibition of Bacterial Growth : Compounds derived from MITCB have shown efficacy against bacterial strains by inhibiting DNA gyrase, which is crucial for bacterial DNA replication .
- Comparative Studies : In vitro studies have compared the antimicrobial activity of synthesized compounds from MITCB to standard antibiotics like ampicillin, showing promising results .
Case Studies and Research Findings
Dosage Effects in Animal Models
Animal studies have shown that:
- At low doses, MITCB effectively inhibits tumor growth without significant toxicity.
- The compound's pharmacokinetics suggest high gastrointestinal absorption and distribution across tissues .
Synthetic Applications
MITCB serves as a valuable building block in organic synthesis:
Chemical Reactions Analysis
Reaction with Sulfa Drugs
One significant reaction of methyl 2-isothiocyanatobenzoate involves its interaction with sulfa drugs. This reaction leads to the formation of methyl 2-[3-(4-(N-substituted sulfamoyl)phenyl)thioureido]benzoates. The process typically occurs in dimethylformamide at room temperature, yielding several derivatives that have been screened for antimicrobial activity. The general reaction can be summarized as follows:
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Starting Materials : this compound and sulfa drugs
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Conditions : DMF, room temperature
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Products : Methyl 2-[3-(4-(N-substituted sulfamoyl)phenyl)thioureido]benzoates
This reaction showcases the versatility of this compound in forming complex structures that may exhibit pharmacological properties .
Methylation Reactions
Another notable reaction involves the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. This reaction proceeds via an mechanism, where the nucleophilic species attacks the electrophilic carbon atom of methyl iodide.
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Starting Materials : Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate and methyl iodide
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Conditions : DMF, base (NaH or KCO), heating
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Products : Methylated derivatives such as methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate
The yields of these reactions can vary significantly based on the choice of base and reaction conditions, with reported yields ranging from 80% to near quantitative .
Reactions with Organolithium Reagents
This compound can also react with organolithium reagents to form various substituted products. For instance, when treated with lithium enolates or other organolithiums in a polar solvent like tetrahydrofuran at low temperatures, it can generate new carbon-carbon bonds.
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Starting Materials : this compound and organolithium reagents (e.g., lithium enolates)
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Conditions : THF, low temperatures (−78 °C)
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Products : Various substituted benzoic acid derivatives
This method is particularly useful for synthesizing complex molecules in a one-pot synthesis approach .
Characterization Techniques Used
The synthesized products from these reactions are typically characterized using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Mass Spectrometry (MS)
-
Infrared Spectroscopy (IR)
These techniques provide insights into the structural integrity and purity of the synthesized compounds.
Q & A
Q. Synthesis and Characterization
Q. Q1: What are the established synthetic routes for Methyl 2-isothiocyanatobenzoate, and how is its purity confirmed experimentally?
this compound is synthesized via the reaction of methyl 2-aminobenzoate with thiophosgene (Cl₂C=S) under controlled anhydrous conditions. Key characterization methods include:
- ¹H-NMR : A singlet at δ 3.89 ppm confirms the methyl ester group (CO₂CH₃), while aromatic protons appear as multiplets between δ 7.06–8.87 ppm .
- Elemental Analysis : Matches calculated values for C, H, and N (e.g., C: 55.7% observed vs. 55.7% calculated for C₁₃H₁₆N₂O₃S) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 193.020 [M⁺]) validate the molecular formula .
Q. Reactivity and Derivative Formation
Q. Q2: How does this compound react with secondary amines, and what structural features govern product selectivity?
The isothiocyanate group (-N=C=S) reacts with amines via nucleophilic addition, forming thiourea derivatives. For example:
- Morpholine Reaction : Produces methyl 2-[(4-morpholinylthiocarbonyl)amino]benzoate (1e) with 80% yield. The NH proton in the thiourea moiety appears as a singlet at δ 10.97 ppm in ¹H-NMR .
- Steric Effects : Bulky amines (e.g., N-benzylmethylamine) require longer reaction times but yield crystalline products (e.g., 1g, 92% yield) .
Q. Advanced Synthetic Optimization
Q. Q3: How can reaction conditions be optimized to improve yields of thiourea derivatives?
Critical parameters include:
- Solvent Choice : Ethanol or methanol enhances crystallinity, aiding purification .
- Temperature Control : Reflux conditions (e.g., 3 h in methanolic HCl) prevent side reactions like hydrolysis .
- Catalyst Use : Acidic conditions (e.g., HCl) accelerate amine-isothiocyanate coupling .
Q. Analytical Data Discrepancies
Q. Q4: How should researchers resolve contradictions in spectroscopic data for derivatives?
- Multi-Technique Validation : Combine ¹H-NMR, ¹³C-NMR, and IR to cross-verify functional groups (e.g., NHCS at ~180 ppm in ¹³C-NMR) .
- Crystallography : X-ray diffraction (using SHELX programs) resolves ambiguities in molecular geometry .
Q. Pharmacological Applications
Q. Q5: What strategies are employed to design bioactive derivatives of this compound?
- Structural Hybridization : React with sulfonamides to form methyl 2-[3-(4-sulfamoylphenyl)thioureido]benzoates, which exhibit antimicrobial activity (comparable to ampicillin) .
- Hydrazine Derivatives : Conversion to N-amino analogs (e.g., compounds 6–9) enables cyclization into triazoloquinazolines with enhanced bioactivity .
Q. Safety and Handling Protocols
Q. Q6: What safety measures are critical when handling this compound?
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Ventilation : Maintain airflow to limit vapor inhalation (vapor pressure: 0.000321 mmHg at 25°C) .
- Storage : Keep in sealed containers at ≤25°C to prevent decomposition .
Q. Computational Modeling
Q. Q7: How can computational methods predict the reactivity of this compound?
- DFT Calculations : Use Gaussian 03W/B3LYP to optimize ground-state geometries and predict electrophilic sites (e.g., isothiocyanate group) .
- Conformational Analysis : Spartan 06 identifies steric hindrance effects in derivative formation .
Properties
IUPAC Name |
methyl 2-isothiocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-2-3-5-8(7)10-6-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXVHBOJSCWVCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166844 | |
Record name | Methyl 2-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-82-1 | |
Record name | Benzoic acid, 2-isothiocyanato-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16024-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-isothiocyanatobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-isothiocyanatobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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